Oxpoconazole fumarate

Description

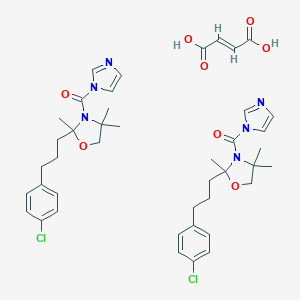

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

174212-12-5 |

|---|---|

Formule moléculaire |

C23H28ClN3O6 |

Poids moléculaire |

477.9 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;[2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-1,3-oxazolidin-3-yl]-imidazol-1-ylmethanone |

InChI |

InChI=1S/C19H24ClN3O2.C4H4O4/c1-18(2)13-25-19(3,23(18)17(24)22-12-11-21-14-22)10-4-5-15-6-8-16(20)9-7-15;5-3(6)1-2-4(7)8/h6-9,11-12,14H,4-5,10,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clé InChI |

HYSAOORGWZPXHE-WLHGVMLRSA-N |

SMILES |

CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O |

Autres numéros CAS |

174212-12-5 |

Origine du produit |

United States |

Contextualization of Azole Antifungals and Sterol Demethylation Inhibitors in Crop Protection Science

Azole antifungals represent a major class of fungicides extensively used in agriculture for over four decades to control fungal diseases in crops. nih.govnih.gov This group of compounds, which includes imidazoles and triazoles, is valued for its broad-spectrum activity against a wide array of plant pathogens such as mildews and rusts that affect grains, fruits, and vegetables. nih.govbiotech-asia.org The effectiveness of azoles lies in their systemic action, allowing them to not only prevent fungal infections but also treat existing ones. nih.govbiosynth.com

The primary mechanism of action for azole fungicides is the inhibition of sterol biosynthesis, specifically the C14-demethylation step in the production of ergosterol (B1671047). cabidigitallibrary.orgbayer.com Ergosterol is a vital component of fungal cell membranes, essential for maintaining their structure, integrity, and function. researchgate.netbayer.com By targeting and inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme, azoles disrupt the fungal cell membrane. cabidigitallibrary.orgresearchgate.net This disruption leads to altered membrane permeability and, ultimately, the inhibition of fungal growth and cell death. smolecule.comresearchgate.net Because of this specific mode of action, these fungicides are classified as Demethylation Inhibitors (DMIs). cabidigitallibrary.orgfrac.info

The sustained importance of azoles in crop protection is due to their long-lasting efficacy and their role as a foundational component in many disease control strategies. nih.gov They are often used as standalone treatments or in combination with other fungicide groups to broaden the spectrum of control and manage the development of resistance. nih.gov

Historical Trajectory and Initial Development of Oxpoconazole Fumarate

The development of azole fungicides began to gain prominence in the 1970s, replacing older, less specific fungicides with site-specific inhibitors. nih.govbiotech-asia.org Oxpoconazole (B144905) fumarate (B1241708) emerged from this ongoing research as a synthetic compound. smolecule.combiosynth.com It is a fumarate salt form of oxpoconazole, an imidazole (B134444) derivative, which enhances its solubility and stability for formulation in agricultural products. smolecule.comcymitquimica.com The molecule itself is chiral, and the commercial product is a racemate, containing equal amounts of the (R)- and (S)-isomers. herts.ac.ukherts.ac.uk The synthesis process involves creating the oxpoconazole base and then reacting it with fumaric acid to produce the fumarate salt. smolecule.com Research has focused on its efficacy against various plant pathogenic fungi, including Botrytis cinerea, Sclerotinia, and Monilinia species. ebi.ac.uk

Classification and Significance of Oxpoconazole Fumarate Within the Fungicide Resistance Action Committee Frac Framework

Molecular Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathways

The primary mode of action for oxpoconazole fumarate is the inhibition of the ergosterol biosynthesis pathway. smolecule.comcymitquimica.comebi.ac.uk Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. researchgate.netnih.gov

Oxpoconazole fumarate, like other azole antifungals, specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha demethylase. oup.comnih.gov This enzyme, encoded by the cyp51A gene in many fungi, is crucial for the C14α-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol. oup.comnih.gov The nitrogen atom in the azole ring of oxpoconazole binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding to its natural substrate, lanosterol. nih.gov This inhibitory action is highly specific to the fungal enzyme, showing significantly less affinity for the mammalian equivalent, which contributes to its selective toxicity. nih.gov The disruption of this enzymatic step leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. mdpi.com

Inhibitory Action of Azole Antifungals on CYP51

| Antifungal Class | Specific Target | Molecular Interaction | Immediate Consequence |

|---|---|---|---|

| Triazoles (e.g., Oxpoconazole) | Lanosterol 14-alpha demethylase (CYP51) | Binds to the heme iron in the enzyme's active site. | Blocks the demethylation of lanosterol. |

Consequences of Ergosterol Depletion on Fungal Cell Membrane Integrity and Function

The inhibition of ergosterol synthesis has profound consequences for the fungal cell. mdpi.com The depletion of ergosterol and the accumulation of aberrant sterols alter the physical properties of the cell membrane, leading to:

Increased Membrane Permeability: The altered sterol composition disrupts the tightly packed structure of the membrane, increasing its fluidity and permeability. researchgate.netresearchgate.net This allows for the unregulated passage of ions and small molecules, disrupting cellular homeostasis. researchgate.net

Impaired Enzyme Function: Many essential membrane-bound enzymes require a specific lipid environment, including the presence of ergosterol, for proper function. nih.gov Ergosterol depletion can lead to the dysfunction of these enzymes, affecting critical cellular processes.

Disrupted Cell Growth and Replication: The compromised membrane integrity and enzymatic function ultimately inhibit fungal growth and replication. medscape.com In many cases, this leads to cell lysis and death. smolecule.com

Effects of Ergosterol Depletion on Fungal Cells

| Cellular Component | Effect of Ergosterol Depletion | Functional Consequence |

|---|---|---|

| Cell Membrane | Increased fluidity and permeability. | Loss of selective permeability, leakage of cellular contents. researchgate.netresearchgate.net |

| Membrane-Bound Enzymes | Altered lipid environment, leading to dysfunction. | Inhibition of essential metabolic and signaling pathways. nih.gov |

| Overall Cell Viability | Disruption of cellular processes and structural integrity. | Inhibition of growth, replication, and ultimately cell death. smolecule.commedscape.com |

Preclinical Antifungal Efficacy and Spectrum of Activity Research

In Vitro Susceptibility Profiling against Diverse Fungal Pathogen Collections

In vitro studies are fundamental in determining the intrinsic activity of an antifungal agent against a collection of fungal isolates. For Oxpoconazole (B144905) fumarate (B1241708), these evaluations have provided insights into its potential applications.

Research has indicated that Oxpoconazole fumarate is utilized in investigations of antifungal activity against various fungal pathogens, including Aspergillus fumigatus. smolecule.com As a member of the triazole class, it targets the ergosterol (B1671047) biosynthesis pathway, a common mechanism for activity against Aspergillus species. smolecule.com However, specific Minimum Inhibitory Concentration (MIC) values from comprehensive in vitro susceptibility testing against a broad collection of Aspergillus species are not widely detailed in publicly available literature. While general activity is noted, detailed comparative data with other azoles against large panels of clinical or environmental Aspergillus isolates remains limited in published research.

Similar to its profile against filamentous fungi, Oxpoconazole fumarate has been used in research investigating its effects on yeasts, including Candida albicans. smolecule.com The inhibition of ergosterol synthesis is a well-established mode of action against Candida species. smolecule.com Despite this, specific MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively, are not extensively documented in peer-reviewed publications for Oxpoconazole fumarate against diverse Candida species collections.

Oxpoconazole fumarate has demonstrated a broad spectrum of efficacy against fungal pathogens that impact agriculture. researchgate.net Research has shown its activity against diseases such as powdery mildews and gray mold on fruits and vegetables. scielo.org.za

Specific laboratory studies have quantified its efficacy. For instance, in studies on Botrytis cinerea, the fungus responsible for gray mold, an EC50 value (the concentration that inhibits 50% of the growth) was determined for Oxpoconazole fumarate. researchgate.net

**Table 1: In Vitro Efficacy of Oxpoconazole Fumarate Against *Botrytis cinerea***

| Compound | Fungal Species | Strain | EC50 Value (µg/mL) |

|---|---|---|---|

| Oxpoconazole | Botrytis cinerea | B05.10 | 0.156 |

Data sourced from ResearchGate. researchgate.net

Furthermore, research on cucumber powdery mildew, caused by Sphaerotheca fuliginea, has investigated cross-resistance patterns. These experiments showed that fungal isolates resistant to other demethylation inhibitor (DMI) fungicides, such as triadimefon (B1683231) and triflumizole (B33211), also exhibit resistance to Oxpoconazole fumarate. researchgate.net However, the study noted that the resistance factor for Oxpoconazole fumarate was comparatively low, suggesting it might retain some field activity against powdery mildew populations that have developed resistance to other DMI fungicides. researchgate.net

In Vivo Antifungal Efficacy in Agricultural Disease Models

In vivo research validates the practical application of an antifungal agent, moving from laboratory conditions to whole-plant or field-like environments.

Oxpoconazole fumarate has been developed for the control of fungal diseases on a variety of crops, including fruits, vegetables, and cereals. smolecule.comscielo.org.za Its systemic and curative properties make it a tool for integrated pest management programs. scielo.org.za Studies have explored its potential for controlling a range of diseases, including scab, powdery mildews, and gray mold on fruits and vegetables. scielo.org.za While its use in crop protection is established, detailed efficacy data from extensive field trials, such as percentage disease control under specific application rates and environmental conditions, are often part of proprietary development data and not exhaustively published in public scientific literature.

Investigation into Post-Harvest Fungal Spoilage Mitigation

Oxpoconazole fumarate has been identified as a promising agent for managing post-harvest diseases in various crops, particularly fruits and vegetables. smolecule.com Its primary mechanism involves the inhibition of ergosterol biosynthesis, a critical component for maintaining the integrity of fungal cell membranes. smolecule.com Disruption of this pathway leads to increased membrane permeability and eventual cell death. smolecule.com This mode of action is effective against a broad spectrum of pathogenic fungi responsible for significant post-harvest losses. smolecule.com

Research has highlighted its potential in controlling fungal diseases in crops such as citrus fruits, vegetables, and cereals after harvesting. smolecule.com Studies have specifically pointed to its fungicidal activity against Penicillium digitatum, the causative agent of green mold in citrus. smolecule.comnih.gov Green mold is a major post-harvest disease, accounting for up to 90% of total decay in citrus fruits, which poses a significant economic threat to the citrus industry worldwide. nih.govresearchgate.net The application of fungicides is a primary method for controlling such post-harvest diseases. nih.govmdpi.com

The table below summarizes the key post-harvest fungal pathogens and the potential role of oxpoconazole fumarate in their mitigation.

Table 1: Key Post-Harvest Fungal Pathogens and Oxpoconazole Fumarate's Role

| Fungal Pathogen | Common Name | Affected Crops | Relevance of Oxpoconazole Fumarate |

|---|---|---|---|

| Penicillium digitatum | Green Mold | Citrus (Oranges, Lemons, etc.) | Demonstrated fungicidal activity. smolecule.comnih.gov |

| Penicillium italicum | Blue Mold | Citrus | A major post-harvest pathogen often controlled by fungicides with similar modes of action. frontiersin.orgfrontiersin.org |

| Botrytis cinerea | Gray Mold | Grapes, Strawberries, Vegetables | A common target for sterol demethylation inhibitor (DMI) fungicides like oxpoconazole. researchgate.net |

| Aspergillus spp. | Black Mold | Various fruits and vegetables | Oxpoconazole fumarate has shown effectiveness against various pathogenic fungi, including Aspergillus species. smolecule.comijeab.com |

| Colletotrichum spp. | Anthracnose | Mango, Banana, Citrus | A significant post-harvest pathogen causing substantial losses. ijeab.comuva.es |

Comparative Efficacy Assessments with Current Standard Antifungal Chemistries

The efficacy of oxpoconazole fumarate has been considered in the context of existing standard antifungal treatments. The control of post-harvest citrus diseases has traditionally relied on synthetic fungicides like imazalil, thiabendazole, pyrimethanil, and fludioxonil. nih.govfrontiersin.orgfrontiersin.org These compounds have been the cornerstone of managing diseases such as green and blue mold. frontiersin.org

Oxpoconazole belongs to the sterol demethylation inhibitor (DMI) class of fungicides, which also includes widely used compounds like imazalil. researchgate.netapsnet.org Research indicates that oxpoconazole's unique chemical structure may offer enhanced potency against certain fungal strains that have developed resistance to other fungicides. smolecule.com Furthermore, its formulation as a fumarate salt can improve its solubility characteristics compared to other antifungals, potentially increasing its effectiveness in agricultural applications. smolecule.com

The development of resistance to established fungicides is a significant concern in agriculture. nih.govresearchgate.net For instance, imazalil-resistant strains of Penicillium digitatum have been reported, reducing the effectiveness of this standard treatment. apsnet.org In this context, newer compounds like oxpoconazole are evaluated for their ability to control both sensitive and resistant fungal populations. Studies have shown that some DMI fungicides can be effective against multidrug-resistant (MDR) strains of pathogens like Botrytis cinerea. researchgate.net

The following table provides a comparative overview of oxpoconazole fumarate and other standard post-harvest fungicides.

Table 2: Comparative Overview of Post-Harvest Fungicides

| Fungicide | Chemical Class | Primary Target Pathogens | Notes on Efficacy and Resistance |

|---|---|---|---|

| Oxpoconazole fumarate | Sterol Demethylation Inhibitor (DMI) | Penicillium spp., Botrytis cinerea, Aspergillus spp. smolecule.comresearchgate.net | Unique structure may enhance potency against resistant strains; improved solubility as a fumarate salt. smolecule.com |

| Imazalil | Imidazole (B134444) (DMI) | Penicillium digitatum, Penicillium italicum. frontiersin.orgapsnet.org | A long-standing standard for citrus post-harvest treatment; resistance has been reported in P. digitatum. apsnet.orgmdpi.com |

| Thiabendazole | Benzimidazole | Penicillium spp. nih.govfrontiersin.org | Widespread resistance has diminished its effectiveness in many regions. apsnet.org |

| Fludioxonil | Phenylpyrrole | Penicillium spp., Botrytis cinerea. nih.govfrontiersin.org | Used alone or in combination with other fungicides for broad-spectrum control. nih.gov |

| Pyrimethanil | Anilinopyrimidine | Penicillium spp., Botrytis cinerea. frontiersin.orgfrontiersin.org | Effective against a range of post-harvest pathogens. frontiersin.org |

Molecular and Cellular Pharmacology of Oxpoconazole Fumarate in Fungi

Biochemical Characterization of Target Enzyme (CYP51A) Kinetics and Binding Affinities

The principal molecular target of oxpoconazole (B144905), like other azole antifungals, is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, encoded by the CYP51 gene (also known as ERG11). bdspublishing.comfrontiersin.org This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential sterol that maintains the fluidity, permeability, and proper function of the fungal plasma membrane. researchgate.netlongdom.org Oxpoconazole functions by having its heterocyclic nitrogen atom (N-3 of the imidazole (B134444) ring) bind to the heme iron atom in the active site of the CYP51 protein, which competitively inhibits the natural substrate, lanosterol. researchgate.net This inhibition blocks the demethylation of lanosterol precursors, leading to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols within the membrane, ultimately disrupting membrane structure and function and inhibiting fungal growth. researchgate.netbdspublishing.com

The efficacy of an azole inhibitor is determined by its binding affinity for the target enzyme, often quantified by the 50% inhibitory concentration (IC50) and the dissociation constant (Kd). While specific kinetic data for oxpoconazole are not extensively detailed in publicly available literature, the principles can be understood from studies on other azoles. For instance, in Candida albicans, the IC50 values for various azoles against CYP51 highlight differences in potency; itraconazole (B105839) is highly potent, while fluconazole (B54011) is a weaker inhibitor. Similarly, studies on Aspergillus fumigatus CYP51 enzymes demonstrate that voriconazole, itraconazole, and posaconazole (B62084) are potent inhibitors of both CYP51A and CYP51B isoforms. scispace.com

Mutations in the cyp51A gene are a primary mechanism of fungal resistance to azoles. These mutations can alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of the azole inhibitor. plos.orgamazonaws.com For example, mutations at key positions such as L98 and M220 in A. fumigatus CYP51A have been shown to decrease the binding affinity for azoles, thereby reducing their inhibitory effect and conferring a resistant phenotype. amazonaws.com The binding affinity is therefore a critical determinant of an azole's antifungal potency.

Table 1: Comparative IC50 Values of Various Azole Fungicides against Fungal CYP51 Enzymes This table presents data for other azole compounds to illustrate typical enzyme inhibition kinetics, as specific values for oxpoconazole are not readily available.

| Fungal Species | Enzyme | Azole Compound | IC50 (µM) | Reference |

|---|---|---|---|---|

| Candida albicans | CYP51 | Itraconazole | 0.039 | |

| Candida albicans | CYP51 | Bitertanol | 0.059 | |

| Candida albicans | CYP51 | Tebuconazole (B1682727) | 0.35 | |

| Malassezia globosa | CYP51 | Itraconazole | 0.188 ± 0.008 | researchgate.net |

| Malassezia globosa | CYP51 | Ketoconazole (B1673606) | 0.176 ± 0.016 | researchgate.net |

| Aspergillus fumigatus | CYP51A | Voriconazole | 0.23 | scispace.com |

| Aspergillus fumigatus | CYP51B | Voriconazole | 0.25 | scispace.com |

Fungal Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms

The efficacy of oxpoconazole is dependent not only on its interaction with the target enzyme but also on its ability to enter and accumulate within the fungal cell. While the initial entry of lipophilic molecules like azoles into the cell can occur via passive diffusion, their intracellular concentration is heavily regulated by active efflux pumps. bdspublishing.com These transporters, primarily belonging to the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS), are membrane-bound proteins that expel a wide range of substrates, including fungicides, from the cytoplasm. nih.govnih.govnih.gov

Research in the plant pathogen Botrytis cinerea has demonstrated that oxpoconazole is a substrate for specific efflux pumps. A direct correlation exists between the expression level of the ABC transporter gene BcatrD, the intracellular accumulation of oxpoconazole, and the fungus's sensitivity to the compound. researchgate.netresearchgate.net Strains of B. cinerea with higher expression levels of BcatrD exhibit increased resistance to oxpoconazole and a corresponding decrease in the intracellular accumulation of the fungicide. bdspublishing.comresearchgate.net Conversely, deletion of the BcatrD gene results in hypersensitivity. researchgate.net

In addition to ABC transporters, MFS transporters are also implicated in oxpoconazole tolerance. The MFS transporter Bcmfs1 in B. cinerea has been shown to provide protection against DMI fungicides. nih.gov The sensitivity of fungal strains to oxpoconazole correlates with the expression levels of Bcmfs1, and studies have shown that this transporter's substrate specificity overlaps with that of the ABC transporter BcatrD. nih.gov The combined action of these efflux systems represents a significant mechanism of multidrug resistance (MDR) in fungi. embrapa.br Modulators capable of inhibiting these transporters, such as chlorpromazine (B137089) and tacrolimus, have been shown to synergize the activity of oxpoconazole, highlighting the crucial role of efflux in determining its effectiveness. researchgate.net

Once inside the cell, oxpoconazole must reach its target, CYP51, which is located in the endoplasmic reticulum. frontiersin.org The synthesis of fungal secondary metabolites and the localization of their biosynthetic enzymes are compartmentalized, occurring in the cytosol, peroxisomes, and various membrane systems. nih.govresearchgate.net The intracellular distribution of oxpoconazole would therefore involve its transit through the cytoplasm to the endoplasmic reticulum membrane.

Impact on Fungal Cellular Homeostasis and Metabolic Pathways Beyond Ergosterol Synthesis

While direct studies on oxpoconazole's impact on specific metabolic pathways are limited, the disruption of membrane integrity and function inevitably affects broader cellular metabolism. Fungal metabolism, including central carbon pathways like glycolysis, is tightly regulated and interconnected with cellular stress responses. longdom.orgbiorxiv.org For instance, the glycolytic pathway is not only a primary source of ATP but also provides precursors for the biosynthesis of amino acids and other essential molecules. longdom.orgfrontiersin.org In Cryptococcus neoformans, glycolysis and respiration are tightly coupled, and a reliance on mitochondrial function makes it metabolically inflexible compared to other yeasts. nih.gov Perturbations in membrane function caused by azoles can induce cellular stress, potentially altering energy demands and forcing shifts in metabolic flux. Adhesion and biofilm formation, critical virulence factors for many pathogenic fungi, are energy-dependent processes that can be affected by disruptions in the glycolytic pathway. frontiersin.org Therefore, while not a direct inhibitor of metabolic enzymes, the membrane stress induced by oxpoconazole likely has significant secondary consequences for fungal energy production and biosynthetic pathways.

Identification and Characterization of Secondary Fungal Cellular Targets and Off-Target Effects

Oxpoconazole is considered a single-site inhibitor, with its antifungal activity primarily attributed to the highly specific inhibition of CYP51. bdspublishing.com The extensive research into azole fungicides has consistently pointed to CYP51 as the key target, and there is currently no substantial evidence to suggest that oxpoconazole possesses secondary enzymatic targets within the fungal cell that contribute to its primary mode of action. researchgate.netbdspublishing.com The development of resistance almost universally involves modifications related to the target enzyme (mutations or overexpression) or reduced drug accumulation (efflux pump overexpression), further supporting the specificity of its action. researchgate.netplos.org

However, the concept of off-target effects is relevant in pharmacology. While no secondary fungal targets have been identified for oxpoconazole, studies on other azoles have shown they can interact with cytochrome P450 enzymes in other organisms. For example, several agricultural and medical azoles have been reported to have off-target effects on mammalian CYP enzymes, including aromatase (CYP19), which is involved in steroid hormone synthesis. bdspublishing.comnih.gov This highlights the importance of the conserved nature of cytochrome P450 enzymes across different biological kingdoms. Nevertheless, within the context of its use as a fungicide, oxpoconazole's efficacy is derived from its specific and potent inhibition of the fungal CYP51 enzyme.

Pharmacokinetic Investigations in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Laboratory Animals (e.g., Rodents)

ADME studies are a cornerstone of pharmacokinetic research, providing a comprehensive overview of how a living system processes a chemical compound. For oxpoconazole (B144905) fumarate (B1241708), these studies in rodent models are critical for understanding its potential as a therapeutic agent.

While specific quantitative data for oxpoconazole fumarate is not extensively available in publicly accessible literature, the general methodology for such studies in rodents involves the administration of the compound, followed by the collection of blood and various tissues at predetermined time points. The concentration of the compound in these samples is then measured, typically using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Illustrative Data for Systemic Exposure of a Compound in Rodents

| Parameter | Value (Unit) |

| Cmax (Maximum Concentration) | [Data not available] |

| Tmax (Time to Cmax) | [Data not available] |

| AUC (Area Under the Curve) | [Data not available] |

This table illustrates the type of data generated in systemic exposure studies. Specific values for oxpoconazole fumarate are not currently available.

Distribution studies for antifungal agents, a class to which oxpoconazole belongs, often reveal accumulation in specific organs. For instance, studies on other azole antifungals have shown distribution to the liver, kidneys, and lungs. It is hypothesized that oxpoconazole fumarate may exhibit a similar distribution pattern, however, specific studies are required for confirmation.

The biotransformation of oxpoconazole fumarate within the animal system is a critical area of investigation. Metabolism can significantly impact a compound's activity and duration of action. In rodents, the liver is the primary site of metabolism for many foreign compounds, involving a series of enzymatic reactions.

The identification of metabolites is typically achieved by analyzing biological samples (urine, feces, and plasma) using mass spectrometry. This allows for the structural elucidation of new chemical entities formed from the parent compound. Common metabolic pathways for azole compounds include oxidation, hydroxylation, and conjugation. It is plausible that oxpoconazole fumarate undergoes similar metabolic transformations.

Table 2: Hypothetical Metabolic Pathways for an Azole Compound

| Metabolic Reaction | Potential Metabolite |

| Hydroxylation | Hydroxylated oxpoconazole |

| N-dealkylation | Dealkylated oxpoconazole |

| Glucuronidation | Oxpoconazole-glucuronide |

This table presents hypothetical metabolic pathways based on the known metabolism of similar compounds. Specific metabolites of oxpoconazole fumarate have not been detailed in available literature.

Understanding how oxpoconazole fumarate and its metabolites are eliminated from the body is the final piece of the ADME puzzle. Excretion studies in rodents typically involve housing the animals in metabolic cages to allow for the separate collection of urine and feces over a specified period after compound administration.

The analysis of these excreta provides quantitative data on the primary routes of elimination. For many pharmaceutical compounds, excretion occurs via the kidneys into the urine or through the liver and bile into the feces. The balance between these two routes is a key parameter determined in these studies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Studies in Animal Disease Models

The relationship between the concentration of a compound in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is a critical aspect of drug development. For an antifungal agent like oxpoconazole, PK/PD studies are often conducted in animal models of fungal infections.

These studies aim to identify the key PK parameter that correlates with antifungal efficacy. For azole antifungals, the ratio of the Area Under the Concentration-Time Curve (AUC) to the Minimum Inhibitory Concentration (MIC) of the target fungus (AUC/MIC) is often the most predictive PK/PD index.

Table 3: Key PK/PD Indices for Antifungal Agents

| PK/PD Index | Description |

| AUC/MIC | Ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration. |

| Cmax/MIC | Ratio of the maximum plasma concentration to the minimum inhibitory concentration. |

| %T>MIC | Percentage of the dosing interval during which the plasma concentration exceeds the minimum inhibitory concentration. |

This table outlines the principal PK/PD indices used to evaluate the efficacy of antifungal compounds. The specific index that best describes the activity of oxpoconazole fumarate would be determined through dedicated studies in relevant animal models of fungal disease.

In these models, animals are infected with a specific fungal pathogen, and then treated with varying doses of oxpoconazole fumarate. The resulting fungal burden is measured and correlated with the pharmacokinetic parameters of the compound to establish a dose-response relationship and identify the optimal dosing strategy for achieving a therapeutic effect.

Fungal Resistance Mechanisms and Management Strategies

Molecular Basis of Reduced Susceptibility and Acquired Resistance in Fungal Pathogens

Fungal pathogens have evolved sophisticated mechanisms to counteract the effects of fungicides like oxpoconazole (B144905) fumarate (B1241708). These mechanisms can be broadly categorized into those that reduce the concentration of the fungicide at its target site and those that alter the target site itself, thereby reducing its affinity for the fungicide.

Role of ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) Transporters in Efflux

A primary defense mechanism in fungi against xenobiotics, including fungicides, is the active efflux of these compounds from the cell. researchgate.netfrontiersin.org This process is mediated by transporter proteins, primarily belonging to the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS). researchgate.netfrontiersin.org ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to pump substrates out of the cell, while MFS transporters are secondary active transporters that use the proton motive force as an energy source. frontiersin.orgwur.nl

In the context of oxpoconazole fumarate resistance, the overexpression of specific ABC and MFS transporter genes has been identified as a key factor. For instance, in the grey mould fungus Botrytis cinerea, the ABC transporter BcatrD has been shown to be involved in the transport of DMI fungicides, including oxpoconazole. researchgate.net Overexpression of BcatrD leads to increased efflux of the fungicide, reducing its intracellular concentration and thereby conferring resistance. researchgate.net Similarly, the MFS transporter Bcmfs1 has also been implicated in reducing the sensitivity of B. cinerea to oxpoconazole by actively pumping the fungicide out of the mycelial cells. wur.nl The upregulation of these transporter genes can be triggered by exposure to the fungicide itself or even certain plant secondary metabolites, suggesting a pre-adaptive mechanism for resistance. researchgate.net

Table 1: Key Efflux Transporters Involved in Fungal Resistance to Oxpoconazole Fumarate

| Transporter Family | Specific Transporter | Fungal Species | Role in Resistance |

| ABC | BcatrD | Botrytis cinerea | Efflux of DMI fungicides, including oxpoconazole. researchgate.net |

| MFS | Bcmfs1 | Botrytis cinerea | Efflux of oxpoconazole, reducing cellular accumulation. wur.nl |

Characterization of Target Site Mutations and Their Impact on Susceptibility

The primary target site for DMI fungicides like oxpoconazole fumarate is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 or CYP51 gene. nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. smolecule.com Mutations in the ERG11 gene can lead to alterations in the amino acid sequence of the target enzyme, reducing its binding affinity for the fungicide. nih.gov This decreased affinity means that a higher concentration of the fungicide is required to inhibit the enzyme, resulting in reduced susceptibility of the fungus.

While direct evidence for specific mutations in the ERG11 gene conferring resistance solely to oxpoconazole fumarate is still an area of active research, the principle of target site modification is a well-established mechanism of resistance to DMI fungicides in general. nih.govplos.org The accumulation of such mutations within a fungal population is a significant driver of resistance development. plos.orgnih.gov

Cross-Resistance Patterns and Mechanisms with Other Classes of Fungicides

Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide also exhibits resistance to other fungicides, typically those with the same or a similar mode of action. frac.info In the case of oxpoconazole fumarate, which belongs to the DMI class (FRAC Group 3), there is a high likelihood of cross-resistance with other DMI fungicides. nzpps.org This is because the underlying resistance mechanisms, such as target site mutations in the ERG11 gene or the overexpression of efflux pumps, are often effective against multiple compounds within the same chemical group. frac.infonzpps.org

However, the degree of cross-resistance can vary. Studies have shown that while isolates of Sphaerotheca fuliginea resistant to the DMIs triadimefon (B1683231) and triflumizole (B33211) are also resistant to oxpoconazole fumarate, the resistance factor for oxpoconazole fumarate was relatively low compared to other DMIs. researchgate.net This suggests that oxpoconazole fumarate may still retain some level of efficacy against populations with low to moderate resistance to other DMIs.

It is important to note that cross-resistance is generally not observed between oxpoconazole fumarate and fungicides from different chemical classes with distinct modes of action, such as strobilurins (QoIs, FRAC Group 11) or succinate (B1194679) dehydrogenase inhibitors (SDHIs, FRAC Group 7). researchgate.netfrac.info This lack of cross-resistance is a cornerstone of effective resistance management strategies.

Research on Strategies for Resistance Management in Agricultural Ecosystems

To combat the development and spread of fungicide resistance, a multi-pronged approach is necessary. Research has focused on integrating oxpoconazole fumarate into broader pest management frameworks and exploring the benefits of combination therapies.

Integration into Integrated Pest Management (IPM) Systems

Integrated Pest Management (IPM) is a holistic approach that combines various pest control methods to minimize reliance on chemical pesticides. agriculturaljournals.comresearchgate.net The integration of oxpoconazole fumarate into IPM programs is crucial for its sustainable use. smolecule.com Key principles of IPM that are relevant to managing resistance to oxpoconazole fumarate include:

Monitoring: Regular monitoring of fungal populations to detect shifts in sensitivity to oxpoconazole fumarate.

Thresholds: Applying fungicides only when pest populations reach economically damaging levels. pnwhandbooks.org

Rotation: Rotating the use of oxpoconazole fumarate with fungicides from different FRAC groups that have different modes of action. agriculturaljournals.com This practice limits the selection pressure for resistance to any single fungicide class.

Cultural Practices: Employing cultural practices that reduce disease pressure, such as crop rotation, sanitation, and the use of resistant crop varieties. agriculturaljournals.com

By adopting an IPM approach, growers can reduce the number of fungicide applications, thereby slowing down the selection for resistant fungal strains. croplife.org.au

Design and Evaluation of Combination Fungicide Approaches and Synergistic Interactions

The use of fungicide mixtures is a key strategy for managing resistance and enhancing disease control. nih.gov Combining oxpoconazole fumarate with a fungicide from a different FRAC group can provide multiple benefits. researchgate.net Firstly, it broadens the spectrum of controlled pathogens. Secondly, and more importantly for resistance management, it makes it more difficult for a fungal pathogen to develop resistance simultaneously to two different modes of action. nih.gov

Research has also explored the potential for synergistic interactions between oxpoconazole fumarate and other compounds. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. googleapis.com For instance, studies have investigated the use of modulators that can inhibit the activity of efflux pumps. researchgate.net Compounds like chlorpromazine (B137089) have been shown to synergize the fungitoxic activity of oxpoconazole against Botrytis cinerea, particularly in strains that overexpress the BcatrD transporter. researchgate.net This approach essentially re-sensitizes the resistant fungus to the fungicide.

The development of pre-formulated mixtures containing oxpoconazole fumarate and a partner fungicide with a different mode of action is a practical application of this strategy, offering growers a convenient and effective tool for resistance management.

Drug Interaction Studies of Oxpoconazole Fumarate

In Vitro Evaluation of Interactions with Concomitantly Applied Fungicidal Compounds

Assessment of Synergistic and Antagonistic Effects

The primary goal of combining fungicides is to achieve synergy, where the combined antifungal effect is greater than the sum of the effects of each fungicide applied individually. apsnet.org Studies indicate that combining oxpoconazole (B144905) fumarate (B1241708) with certain other fungicides can enhance antifungal activity, particularly against resistant fungal strains. smolecule.com This synergistic interaction is especially beneficial when resistance has already developed to one of the components in the mixture. researchgate.net

A common and effective strategy is to mix a site-specific inhibitor, such as an azole fungicide like oxpoconazole, with a multi-site inhibitor. researchgate.net This approach not only lowers the risk of resistance development but also broadens the spectrum of controlled pathogens. researchgate.net The assessment of these interactions often involves calculating a synergy ratio (SR) or synergy factor (SF), where a value greater than 1 indicates a synergistic relationship. researchgate.netapsnet.org The specific concentration ratio of the fungicides in the mixture is a critical determinant of whether the interaction is synergistic, additive, or antagonistic. google.comepo.org For example, fungicidal mixtures are often tested across a wide range of weight ratios, from 1:100 to 100:1, to identify the optimal concentrations for synergy. google.com

| Interaction Type | Description | Implication for Efficacy |

| Synergism | The combined effect of two or more fungicides is greater than the sum of their individual effects. | Enhanced disease control; potential to overcome resistance. researchgate.netsmolecule.com |

| Antagonism | The combined effect is less than the sum of their individual effects. | Reduced efficacy; should be avoided in treatment strategies. |

| Additive Effect | The combined effect is equal to the sum of the individual effects. | Predictable outcome, but lacks the enhanced benefit of synergy. |

Mechanistic Investigations into Observed Interaction Profiles

The mechanisms underlying synergistic interactions are complex and multifaceted. The unique chemical structure of oxpoconazole fumarate may facilitate specific interactions with fungal enzymes, potentially enhancing its potency when combined with other agents. smolecule.com Synergism between fungicides can arise from several factors, including differences in their physicochemical properties such as water solubility, systemicity, and rates of uptake and metabolism by the fungus and the plant. apsnet.org

One possible mechanism is that one fungicide may interfere with the detoxification pathway of the second fungicide. For instance, if a fungus possesses an enzyme that can metabolize and deactivate oxpoconazole, a partner fungicide might inhibit that specific enzyme, thereby prolonging the activity and increasing the effective concentration of oxpoconazole within the fungal cell. Another mechanism could involve one compound facilitating the uptake of the other through the fungal cell wall and membrane. These interactions are not necessarily limited to compounds with different modes of action; even fungicides from the same chemical class, like two different triazoles, can exhibit synergy due to these differing properties. apsnet.org

Interactions with Plant Host Metabolites and Environmental Factors Affecting Efficacy

The effectiveness of oxpoconazole fumarate is not solely dependent on its direct interaction with the target fungus but is also influenced by the host plant's metabolism and other environmental variables. smolecule.comnih.gov When a plant is under attack by a pathogen, it undergoes significant metabolic reprogramming as a defense mechanism. nih.govnih.gov This leads to changes in the levels of a wide array of primary and specialized metabolites, including amino acids, organic acids, and defense-related phytohormones. nih.govfrontiersin.org

These alterations in the plant's biochemical landscape can influence the outcome of a fungicide application. For example, some plant secondary metabolites (PSMs) have been observed to trigger the upregulation of ATP-binding cassette (ABC) transporters in pathogens. researchgate.net Since these transporters can be responsible for pumping fungicides out of the fungal cell, their induction by plant compounds could potentially decrease the efficacy of an applied fungicide. researchgate.net Furthermore, the interaction with plant metabolites can directly influence the absorption and translocation of oxpoconazole fumarate within the plant, thereby affecting its ability to reach the site of infection. smolecule.com

Investigation of Potential for Interactions with Xenobiotic-Metabolizing Enzymes and Transporters in Biological Systems

Biological systems, including the target fungi and host plants, possess sophisticated mechanisms for metabolizing and transporting foreign compounds (xenobiotics), such as fungicides. nih.govnih.gov These processes can significantly impact the efficacy of oxpoconazole fumarate and are a key area of interaction studies.

The biotransformation of xenobiotics is largely carried out by specific enzymes, which are categorized into different phases. nih.gov

Phase I Enzymes: These enzymes, primarily from the Cytochrome P450 (CYP) superfamily, introduce or expose functional groups on the xenobiotic molecule. frontiersin.org This initial step often prepares the compound for further processing, but it can also lead to its deactivation. nih.govfrontiersin.org

Phase II Enzymes: This group includes enzymes like glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). researchgate.net They conjugate the modified xenobiotic with endogenous molecules, which typically increases water solubility and facilitates excretion from the cell or organism.

In addition to enzymatic metabolism, transporter proteins that actively move substances across cell membranes are critical. nih.govebmconsult.com

Efflux Transporters: These proteins pump xenobiotics out of the cell, acting as a defense mechanism for the organism. ebmconsult.com The two major superfamilies involved in fungicide resistance are the ATP-binding cassette (ABC) and the Major Facilitator Superfamily (MFS) transporters. researchgate.net Upregulation of these transporters can lead to multidrug resistance (MDR), where the fungus becomes less sensitive to multiple fungicides with different modes of action. researchgate.net

Influx Transporters: These proteins facilitate the entry of substances into the cell. ebmconsult.com

Interactions can occur when one compound alters the activity of these enzymes or transporters, thereby affecting the metabolism or concentration of another. For example, if a partner fungicide inhibits a specific CYP enzyme that normally degrades oxpoconazole, it would lead to a higher, more persistent concentration of oxpoconazole. Similarly, inhibition of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) can prevent the removal of oxpoconazole from the fungal cell, enhancing its antifungal activity. nih.govebmconsult.comkrishgenbiosystems.com

| Component | Class/Superfamily | Function in Xenobiotic Interaction | Potential Impact on Oxpoconazole Fumarate |

| Enzymes | Cytochrome P450 (CYP) | Phase I metabolism (oxidation, reduction). frontiersin.org | Deactivation or modification of the fungicide. Inhibition by another compound could increase efficacy. |

| Glutathione S-transferases (GSTs) | Phase II metabolism (conjugation). researchgate.net | Detoxification and preparation for removal from the cell. | |

| Transporters | ATP-binding cassette (ABC) | Efflux of compounds out of the cell using ATP. researchgate.net | A primary mechanism of fungicide resistance; inhibition can increase efficacy. |

| Major Facilitator Superfamily (MFS) | Efflux of compounds using proton-motive force. researchgate.net | A key mechanism of fungicide resistance. | |

| Solute-linked carrier (SLC) | Influx of compounds into the cell. ebmconsult.com | Facilitates uptake of the fungicide into the target cell. |

Advanced Analytical Methodologies for Preclinical Research on Oxpoconazole Fumarate

Bioanalytical Techniques for Precise Quantification in Complex Biological Matrices

Bioanalytical quantification is a critical component of pharmaceutical research, providing essential data on a drug's absorption, distribution, metabolism, and excretion (ADME). resolvemass.ca The accurate measurement of drug and metabolite concentrations in complex biological samples such as plasma, urine, and tissue homogenates is paramount for understanding its pharmacokinetic profile. resolvemass.canih.gov The primary challenges in bioanalysis lie in achieving high sensitivity and selectivity to distinguish the analyte from endogenous components and other potential interferences within the biological matrix. bioanalysis-zone.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative determination of drugs and their metabolites in biological fluids. researchgate.netmdpi.com This powerful technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. resolvemass.cathermofisher.com

For the analysis of Oxpoconazole (B144905) fumarate (B1241708), a reversed-phase HPLC system would typically be employed to separate the compound from the complex matrix components. ca.gov Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. thermofisher.comresearchgate.net The triple quadrupole mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity. ca.govlcms.cz In this mode, a specific precursor ion of Oxpoconazole is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes matrix interference and allows for precise quantification even at very low concentrations. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Oxpoconazole Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z specific to Oxpoconazole |

| Product Ion (Q3) | m/z specific to Oxpoconazole fragment |

| Collision Energy | Optimized for specific fragmentation |

This table is for illustrative purposes and specific parameters would require optimization.

Developing a robust analytical method is a prerequisite for reliable preclinical data. omicsonline.org The process begins with sample preparation, a critical step to extract the analyte from the biological matrix and remove interferences. nih.gov Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to clean up samples from biofluids (plasma, urine) and tissue homogenates. omicsonline.org

Once a method is developed, it must undergo rigorous validation to ensure its performance characteristics are suitable for the intended application. omicsonline.orgresearchgate.net Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, including metabolites and matrix components. researchgate.net

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specific range. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results under the same conditions (repeatability) and under different conditions (intermediate precision). researchgate.netmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

Recovery: The efficiency of the extraction procedure in recovering the analyte from the sample matrix. researchgate.net

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). researchgate.netnih.gov

Table 2: Representative Validation Data for a Bioanalytical Method

| Validation Parameter | Acceptance Criteria | Illustrative Result |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.5% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.8% |

| Recovery | Consistent and reproducible | 85-95% |

This table presents typical acceptance criteria and illustrative results for a validated bioanalytical method. researchgate.netmdpi.comnih.gov

Spectroscopic and Chromatographic Approaches for Metabolite Profiling and Identification

Understanding the metabolic fate of a drug candidate is a crucial aspect of preclinical development. nih.gov Metabolite profiling involves the detection and structural identification of the biotransformation products of the parent drug. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry are the principal techniques for these studies. nih.govnih.gov

HPLC-MS is highly effective for identifying metabolites in various biofluids. nih.gov The chromatographic system separates the parent compound from its metabolites, which may have different polarities. nih.gov High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF), are often used to obtain accurate mass measurements of the parent and metabolite ions, which aids in determining their elemental composition. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for volatile or semi-volatile metabolites. nih.govescholarship.org For non-volatile metabolites, a chemical derivatization step is often required to increase their volatility for GC analysis. escholarship.org The resulting mass spectra can be compared against spectral libraries for identification. researchgate.net These profiling studies provide a comprehensive picture of how Oxpoconazole fumarate is processed in the body, which is vital for assessing its efficacy and safety.

Advanced Characterization Techniques for Formulated Product Quality Assessment

The quality of the final formulated drug product is critical for ensuring consistent performance in preclinical studies. Advanced analytical techniques are used to characterize the physical and chemical properties of the formulated Oxpoconazole fumarate. These techniques ensure batch-to-batch consistency and stability of the product.

Powder X-ray Diffraction (p-XRD) is a key technique used to identify the crystalline form (polymorph) of the active pharmaceutical ingredient (API). google.com Different polymorphic forms can have different physical properties, such as solubility and stability, which can impact bioavailability. Therefore, confirming the correct and consistent crystalline form in the formulation is essential.

Furthermore, the production and use of certified reference materials (CRMs) are integral to quality assurance. lgcstandards.comgrupobiomaster.com These highly characterized and pure materials are used as standards for the calibration of analytical instruments and for the validation of analytical methods, ensuring the accuracy and traceability of all measurements. grupobiomaster.com The use of techniques like p-XRD and CRMs under a robust quality management system, such as ISO 17034, provides confidence in the integrity of the formulated product used in research. lgcstandards.comgrupobiomaster.com

Formulation Science and Stability Considerations for Oxpoconazole Fumarate

Role of the Fumarate (B1241708) Salt in Enhancing Formulation Characteristics and Delivery

The formulation of a stable and effective pharmaceutical or agrochemical product is a complex process, with the salt form of the active ingredient playing a pivotal role. In the case of oxpoconazole (B144905), the selection of the fumarate salt is a strategic decision aimed at optimizing its physicochemical properties for improved formulation and delivery. The formation of oxpoconazole fumarate, a salt derived from the reaction of the basic oxpoconazole molecule with fumaric acid, offers several advantages over the free base. smolecule.comresearchgate.net

One of the primary benefits of converting a drug or active ingredient into a salt is the potential for enhanced aqueous solubility and a modified dissolution rate. nih.gov For a compound like oxpoconazole, which is practically insoluble in water, improving its solubility is crucial for its biological efficacy. smolecule.com The fumarate salt form can improve these solubility characteristics, which is particularly beneficial for its application in agricultural settings where it needs to be effectively dispersed. smolecule.com This enhancement in solubility can lead to more efficient absorption and bioavailability. smolecule.compatsnap.com

Furthermore, the formation of a crystalline salt like oxpoconazole fumarate can lead to improved physical and chemical stability. nih.gov Crystalline solids generally possess greater stability compared to their amorphous counterparts. nih.gov The fumarate salt of oxpoconazole is anhydrous, and its crystallization is reproducible, contributing to acceptable hygroscopicity (the tendency to absorb moisture from the air). nih.gov This is a critical factor in formulation development, as excessive moisture uptake can lead to chemical degradation and physical changes in the product. patsnap.com

Excipient Compatibility Studies and Their Influence on Formulation Integrity

The integrity and stability of a formulated product are not solely dependent on the active ingredient but are also significantly influenced by the excipients—the inactive substances that serve as the vehicle or medium for the active ingredient. pharmapproach.com Therefore, comprehensive drug-excipient compatibility studies are a critical step in the pre-formulation phase of product development. nih.gov These studies aim to identify any potential physical or chemical interactions between oxpoconazole fumarate and the selected excipients that could compromise the quality, stability, and performance of the final product. cutm.ac.in

The primary goal of these studies is to select excipients that are compatible with oxpoconazole fumarate, ensuring the stability of the dosage form. pharmapproach.com Incompatibility can manifest in various ways, including chemical degradation of the active ingredient, or physical changes such as alterations in appearance, and dissolution properties. pharmapproach.com These interactions are often accelerated under stress conditions of elevated temperature and humidity to predict long-term stability. nih.gov

Several analytical techniques are employed to assess drug-excipient compatibility. Thermal analysis methods like Differential Scanning Calorimetry (DSC) are widely used to detect interactions by observing changes in the thermal properties of the drug-excipient mixtures compared to the individual components. pharmapproach.com Spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and solid-state Nuclear Magnetic Resonance (ssNMR) can provide information about interactions at a molecular level by detecting changes in chemical bonds or the local chemical environment. cutm.ac.in Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are crucial for quantifying the degradation of the active ingredient and identifying any degradation products formed due to interactions with excipients. cutm.ac.in

For instance, a study on ketoconazole-fumaric acid co-crystals, which share the fumarate component, demonstrated compatibility with a range of common excipients like hydroxypropyl methylcellulose, lactose (B1674315) monohydrate, corn starch, silicon dioxide, and talc. researchgate.net However, it is crucial to conduct specific studies for oxpoconazole fumarate, as impurities in certain excipients, such as peroxides in povidone or aldehydes in lactose, can potentially lead to the degradation of the active ingredient. nih.gov The insights gained from these compatibility studies guide the selection of appropriate excipients, thereby ensuring the integrity and stability of the final oxpoconazole fumarate formulation. cutm.ac.in

Chemical Degradation Pathways in Formulated Products (e.g., Hydrolysis, Oxidation)

Despite careful formulation, oxpoconazole fumarate can be susceptible to chemical degradation over time, which can impact its efficacy. Two of the most common degradation pathways for pharmaceutical and agrochemical compounds are hydrolysis and oxidation. mdpi.com

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. smolecule.com For oxpoconazole fumarate, the presence of water can lead to the breakdown of the molecule into its constituent components, which may affect its stability and efficacy. smolecule.com The ester and amide linkages within the oxpoconazole molecule could be potential sites for hydrolysis, particularly under non-neutral pH conditions. The fumarate salt itself is formed from an acid-base reaction, and changes in the micro-environmental pH within the formulation could influence the equilibrium and potentially lead to the dissociation of the salt, making the oxpoconazole molecule more susceptible to hydrolysis.

Oxidation is another significant degradation pathway that involves the loss of electrons from a molecule, often initiated by atmospheric oxygen or reactive oxygen species. mdpi.com The oxpoconazole molecule contains several functional groups that could be susceptible to oxidation. Oxidation can lead to the formation of various degradation products, which may have reduced or no fungicidal activity. The presence of impurities in excipients, such as peroxides, can act as initiators for oxidative degradation. nih.gov

Identifying and understanding these degradation pathways is crucial for developing stable formulations. Forced degradation studies, where the drug substance is exposed to stress conditions such as heat, humidity, light, and oxidizing agents, are conducted to deliberately degrade the molecule. mdpi.com The resulting degradation products are then identified and characterized using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This information is invaluable for establishing the degradation profile of oxpoconazole fumarate and for developing strategies to mitigate these degradation reactions.

Development of Strategies for Enhancing Chemical Stability of Oxpoconazole Fumarate Formulations

Ensuring the chemical stability of oxpoconazole fumarate in its final formulation is paramount to maintaining its potency and shelf-life. Several strategies can be employed during formulation development to enhance its stability, focusing on mitigating the primary degradation pathways of oxidation, thermal degradation, and photodegradation.

Research into Oxidative Stability and Mitigation Strategies

Oxidative degradation is a common challenge in formulation science. mdpi.com For oxpoconazole fumarate, strategies to enhance oxidative stability focus on preventing the initiation and propagation of oxidative reactions.

One of the most effective approaches is the inclusion of antioxidants in the formulation. pharmatimesofficial.com Antioxidants are substances that can inhibit oxidation by scavenging free radicals or by being preferentially oxidized over the active ingredient. Common antioxidants used in pharmaceutical and agrochemical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. pharmatimesofficial.com The selection of an appropriate antioxidant and its concentration would require careful evaluation to ensure compatibility and effectiveness.

Another critical strategy is to control the presence of pro-oxidants , which are substances that can initiate or accelerate oxidation. This includes minimizing the levels of metallic impurities, which can catalyze oxidative reactions, and carefully selecting excipients with low levels of peroxide impurities. nih.gov

Packaging also plays a crucial role in protecting the formulation from atmospheric oxygen. Using oxygen-impermeable packaging or packaging under an inert atmosphere (e.g., nitrogen) can significantly reduce the potential for oxidative degradation. pharmatimesofficial.com

Structure Activity Relationship Sar Studies of Oxpoconazole and Its Analogs

Elucidation of Key Structural Moieties Contributing to Antifungal Efficacy

Oxpoconazole (B144905), or {2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-1,3-oxazolidin-3-yl}(imidazol-1-yl)methanone, is a complex molecule whose antifungal properties are derived from the specific arrangement of its constituent parts. nih.gov The core structure consists of an oxazolidine (B1195125) ring linked to a 4-chlorophenyl group via a propyl chain, and an imidazole (B134444) group attached through a carbonyl function. SAR studies on the broader class of oxazolidinone and azole antifungals have established the importance of these specific fragments for potent biological activity.

The primary mechanism of action for azole antifungals, a class to which oxpoconazole belongs, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govmdpi.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. asm.org The inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. The structural features of oxpoconazole are optimized to interact with the active site of this enzyme.

The two most critical pharmacophoric elements of azole antifungals are the nitrogen-containing azole ring and the halogen-substituted aromatic ring(s). researchgate.net In oxpoconazole, these are represented by the imidazole and 4-chlorophenyl groups, respectively.

The imidazole moiety is fundamental for the molecule's mechanism of action. nih.govtandfonline.com The sp2-hybridized nitrogen atom (N-3) of the imidazole ring coordinates directly with the heme iron atom located at the active site of the lanosterol 14α-demethylase enzyme. frontiersin.org This binding event prevents the enzyme from interacting with its natural substrate, lanosterol, thereby blocking ergosterol synthesis. frontiersin.org The weakly basic nature of the imidazole ring (pKa of 6.5–6.8) is considered an essential structural requirement for this interaction. researchgate.net Numerous studies on various imidazole-based antifungal agents have confirmed that this group is indispensable for their activity. biointerfaceresearch.comgoogleapis.comgoogleapis.com

The 4-chlorophenyl group serves as a crucial nonpolar component that mimics the shape and size of the nonpolar steroidal part of the natural substrate, lanosterol. researchgate.net This allows the molecule to fit effectively within the hydrophobic binding pocket of the target enzyme. SAR studies on a wide range of azole antifungals have demonstrated that the presence of one or two aromatic rings, with at least one being halogen-substituted, is necessary for potent activity. researchgate.netajgreenchem.com The position of the halogen is also critical; for phenyl rings, substitution at the para- (4-position) and/or ortho- (2-position) is most effective. researchgate.net The chlorine atom on the phenyl ring in oxpoconazole enhances the binding affinity through hydrophobic and electronic interactions within the enzyme's active site. Studies on related compounds have shown that replacing the chlorine with an electron-donating group, such as a methyl group, can decrease antifungal potential, suggesting that electron-withdrawing substituents on the aromatic rings are favorable for activity. nih.gov

Rational Design and Synthesis of Novel Oxpoconazole Derivatives Based on SAR Principles

The principles derived from SAR studies form the basis for the rational design and synthesis of new antifungal agents with potentially improved properties, such as enhanced potency, a broader spectrum of activity, or reduced toxicity. manipal.edu While specific literature on the synthesis of a wide range of oxpoconazole derivatives is limited, the established SAR for related oxazolidinone and azole compounds provides a clear roadmap for such endeavors.

The process involves modifying the lead compound, in this case, oxpoconazole, at specific positions to probe the effect on biological activity. For instance, based on the SAR of linezolid, an oxazolidinone antibacterial, modifications to the C5-substituent of the oxazolidinone ring can significantly impact activity. nih.govchemnet.com One study explored converting the 5-acetylaminomethyl moiety into other functional groups, finding that replacement of the carbonyl oxygen with a thiocarbonyl sulfur enhanced in vitro activity. nih.gov

A similar approach can be applied to oxpoconazole. Key areas for modification would include:

The Chlorophenyl Ring: Synthesizing analogs with different halogens (e.g., fluorine, bromine) or multiple halogen substitutions (e.g., 2,4-dichlorophenyl) could modulate binding affinity. researchgate.net

The Linker Chain: Altering the length or rigidity of the propyl chain connecting the phenyl ring to the oxazolidine core could optimize the orientation of the phenyl group within the enzyme's binding pocket.

The Oxazolidine Ring: Introducing or modifying substituents on the oxazolidine ring could influence both potency and pharmacokinetic properties.

The Azole Moiety: While the imidazole ring is crucial, replacing it with a 1,2,4-triazole (B32235) ring, as seen in many second-generation azoles like fluconazole (B54011), is a common strategy that can sometimes improve selectivity and safety profiles. researchgate.net

The following table presents data from a study on novel oxazolidinone-linked 1,2,3-triazole derivatives, illustrating how structural modifications based on SAR principles can influence antifungal activity against various fungal species. Although not direct derivatives of oxpoconazole, these compounds share the oxazolidinone core and demonstrate the impact of altering substituents.

| Compound | Substituent (R) | Antifungal Activity (MIC in μg/mL) |

| Candida glabrata | ||

| 4d | 4-Cl | 2 |

| 4h | 2,4-di-F | 0.25 |

| 4k | 4-CF3 | 0.12 |

| Itraconazole (B105839) (Standard) | - | 1 |

| Data sourced from a study on novel oxazolidinone-linked 1,2,3-triazole derivatives, demonstrating SAR principles. rsc.org |

These results show that changing the substituent on the phenyl ring from chloro (4d) to trifluoromethyl (4k) significantly increases potency against Candida glabrata. rsc.org This kind of quantitative data is essential for guiding the iterative process of drug design.

Application of Computational Chemistry and Molecular Modeling in SAR Investigations

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing for the investigation of SAR at a molecular level. mdpi.com These methods are used to predict binding affinities, visualize interactions between a ligand and its target protein, and guide the design of new derivatives with improved properties.

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target protein. biointerfaceresearch.com For oxpoconazole, docking studies would be performed using a model of the fungal lanosterol 14α-demethylase (CYP51). nih.gov Such studies can visualize the critical interactions, like the coordination of the imidazole nitrogen with the heme iron and the placement of the chlorophenyl group in the hydrophobic pocket. nih.govtandfonline.com While specific docking studies for oxpoconazole with CYP51 are not widely published, studies on other azoles like fluconazole and ketoconazole (B1673606) have successfully used this method to explain their inhibitory mechanism and guide the synthesis of new derivatives. nih.govasm.org One study did model the docking of oxpoconazole into the binding site of avian aromatase, another cytochrome P450 enzyme, providing some insight into its computational analysis. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wisdomlib.org A 3D-QSAR method known as Comparative Molecular Field Analysis (CoMFA) can be used to build models based on the steric and electrostatic fields of the molecules. Such models have been successfully applied to other oxazolidinone antibacterials, yielding strong correlations between molecular properties and in vitro activity. science.gov A recent Quantitative Structure-Toxicity Relationship (QSTR) study on sterol biosynthesis inhibitors included oxpoconazole, using molecular descriptors to model its acute toxicity. researchgate.netnih.gov This type of analysis helps in predicting the activity or toxicity of newly designed compounds before their synthesis, saving time and resources.

The table below summarizes results from a QSTR study that included oxpoconazole, showing experimental and predicted toxicity values. This illustrates how computational models are used to predict biological outcomes based on molecular structure.

| Compound | Experimental pLD50 | Predicted pLD50 (GA-MLR Model) | Residual |

| Oxpoconazole | -2.756 | -3.08 | 0.324 |

| Prochloraz | -3.204 | -2.689 | -0.515 |

| Triticonazole | -3.301 | -3.364 | 0.063 |

| Data from a Genetic Algorithm Multiple Linear Regression (GA-MLR) model in a QSTR study. nih.gov |

These computational approaches, when used in conjunction with traditional synthesis and biological testing, accelerate the drug development cycle and enable a more rational, structure-based approach to designing the next generation of antifungal agents based on the oxpoconazole scaffold.

Future Directions and Emerging Research Avenues for Oxpoconazole Fumarate

Exploration of Novel Delivery Systems and Formulation Technologies for Enhanced Agronomic Efficacy

The effectiveness of a fungicide is not solely dependent on its intrinsic activity but also on its formulation and delivery. Research is increasingly focused on developing advanced formulations of azole fungicides, including oxpoconazole (B144905) fumarate (B1241708), to improve their performance in the field. A significant area of exploration is the use of nanotechnology to create novel delivery systems. These systems aim to enhance solubility, improve stability, and provide controlled release of the active ingredient.

Research into nano-formulations of other triazole fungicides has demonstrated these benefits. For example, studies on tebuconazole (B1682727) have shown that nano-encapsulation can significantly improve its antifungal activity against various plant pathogens. These findings provide a strong rationale for exploring similar technologies for oxpoconazole fumarate to enhance its agronomic performance.

| Formulation Technology | Potential Advantages for Oxpoconazole Fumarate | Research Focus |

| Nano-emulsions | Improved solubility and stability, enhanced foliar uptake. | Optimization of surfactant and oil phases for stable emulsion formation. |

| Nanocapsules | Controlled release of the active ingredient, protection from environmental degradation. | Development of biodegradable polymer shells for encapsulation. |

| Solid Lipid Nanoparticles | High loading capacity, good biocompatibility, and controlled release. | Investigation of different lipid matrices and their effect on release kinetics. |

Development of Advanced Diagnostics for Rapid Fungicide Resistance Detection and Monitoring

The emergence of fungicide resistance is a major threat to the long-term efficacy of azole fungicides. The development of rapid and accurate diagnostic tools for detecting and monitoring resistance in fungal populations is therefore a critical area of research. Early detection allows for the implementation of effective resistance management strategies, such as rotating fungicides with different modes of action.

Traditional methods for resistance testing, which often involve culturing the pathogen in the presence of the fungicide, can be time-consuming and labor-intensive. Modern molecular techniques offer a more rapid and sensitive alternative. Polymerase Chain Reaction (PCR) and its variants, such as quantitative PCR (qPCR), can be used to detect specific mutations in the target gene of the fungicide that are known to confer resistance. For azole fungicides, this often involves detecting mutations in the sterol 14α-demethylase (CYP51) gene.

The development of loop-mediated isothermal amplification (LAMP) assays is another promising avenue. LAMP is a nucleic acid amplification technique that is highly specific, efficient, and can be performed under isothermal conditions, making it suitable for in-field diagnostics. The goal is to develop user-friendly diagnostic kits that can be used directly by farmers or crop consultants to make timely decisions about fungicide applications.

| Diagnostic Method | Principle | Application in Fungicide Resistance Monitoring |

| Quantitative PCR (qPCR) | Amplification and quantification of a specific DNA target in real-time. | Detection and quantification of known resistance-conferring mutations in the CYP51 gene. |

| Loop-Mediated Isothermal Amplification (LAMP) | Isothermal amplification of a DNA target with high specificity and rapidity. | Development of rapid, field-deployable kits for on-site resistance detection. |